An In-depth Technical Guide to (S)-3-Amino-3-cyclohexylpropanoic Acid: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to (S)-3-Amino-3-cyclohexylpropanoic Acid: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Amino-3-cyclohexylpropanoic acid is a chiral, non-proteinogenic β-amino acid. Its structure, featuring a cyclohexyl group attached to the β-carbon, imparts unique conformational constraints and lipophilicity, making it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, structural features, and synthetic methodologies, offering a critical resource for researchers engaged in the design and development of novel therapeutics.
Chemical Identity and Structure
The fundamental characteristics of (S)-3-Amino-3-cyclohexylpropanoic acid are summarized below.
| Identifier | Value | Source |
| IUPAC Name | (3S)-3-Amino-3-cyclohexylpropanoic acid | N/A |
| CAS Number | 91383-14-1 | [1][2] |
| Molecular Formula | C₉H₁₇NO₂ | [1][2] |
| Molecular Weight | 171.24 g/mol | [1][2] |
| Canonical SMILES | C1CCC(CC1)C(N)CC(=O)O | N/A |
| InChI Key | Not available | N/A |
The structure of (S)-3-Amino-3-cyclohexylpropanoic acid is characterized by a propanoic acid backbone with an amino group and a cyclohexyl group attached to the chiral center at the C3 position. The "(S)" designation denotes the specific stereochemical configuration at this chiral center.
Caption: 2D Structure of (S)-3-Amino-3-cyclohexylpropanoic acid.
Physicochemical Properties
A summary of the available physicochemical data is presented below. It is important to note that experimental data for this compound is limited and some values are predicted or sourced from chemical suppliers with potential variability.
| Property | Value | Notes and References |
| Physical State | Solid, powder | [3] |
| Melting Point | 221-223 °C | From Matrix Scientific. |
| 234-235 °C | From ChemScene.[3] | |
| Boiling Point | Not available | Data not found in the performed searches. |
| Solubility | Not available | While one supplier mentions a value, the solvent and conditions are not specified, making it unreliable for technical use. |
| pKa | Not available | Experimental pKa values were not found. Predicted values would be in the range of ~2-3 for the carboxylic acid and ~9-10 for the amino group, typical for amino acids. |
| Purity | ≥95% | [1][2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons, the methine proton at the chiral center (C3), the methylene protons adjacent to the carbonyl group (C2), and the exchangeable protons of the amino and carboxylic acid groups. The cyclohexyl protons would appear as a complex multiplet in the upfield region (approx. 1.0-2.0 ppm). The methine proton at C3 would likely be a multiplet around 3.0-3.5 ppm. The methylene protons at C2 would be diastereotopic and appear as a multiplet, likely in the 2.2-2.6 ppm range. The amine and carboxylic acid protons would be broad signals, and their chemical shifts would be highly dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum would show nine distinct signals. The cyclohexyl carbons would resonate in the 25-45 ppm range. The chiral C3 carbon would be expected around 50-60 ppm. The C2 methylene carbon would be in the 35-45 ppm range, and the carbonyl carbon (C1) would be the most downfield signal, typically >175 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of (S)-3-Amino-3-cyclohexylpropanoic acid would exhibit characteristic absorption bands for its functional groups:
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O-H stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
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N-H stretch (Amine): A medium intensity band in the 3000-3400 cm⁻¹ region, possibly overlapping with the O-H stretch.
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C-H stretch (Cyclohexyl and Propanoic chain): Sharp peaks between 2850-2950 cm⁻¹.
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C=O stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.
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N-H bend (Amine): A medium band around 1550-1650 cm⁻¹.
Mass Spectrometry (MS)
In an electrospray ionization (ESI) mass spectrum, the molecule would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 172.13. Common fragmentation pathways for amino acids include the loss of water (H₂O) and the loss of the carboxylic acid group (COOH) as formic acid or carbon dioxide. High-resolution mass spectrometry would be required to confirm the elemental composition of the parent ion and any fragment ions.
Synthesis of (S)-3-Amino-3-cyclohexylpropanoic Acid
The enantioselective synthesis of β-amino acids is a well-established field in organic chemistry. While a specific, detailed protocol for the synthesis of (S)-3-Amino-3-cyclohexylpropanoic acid was not found in the public literature, a general and robust methodology involves the asymmetric reduction of a β-enamino ester or the conjugate addition of an amine to an α,β-unsaturated ester, often employing a chiral catalyst or auxiliary.
A plausible synthetic approach is outlined below, based on established methods for the synthesis of chiral β-amino acids.
Caption: Plausible synthetic route to (S)-3-Amino-3-cyclohexylpropanoic acid.
Illustrative Experimental Protocol (Hypothetical)
This protocol is a conceptual outline and would require optimization and validation.
Step 1: Synthesis of Ethyl (E)-3-cyclohexylacrylate
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To a solution of triethyl phosphonoacetate in anhydrous tetrahydrofuran (THF) at 0 °C, add a strong base such as sodium hydride (NaH) portion-wise.
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Stir the resulting ylide solution at room temperature for 30 minutes.
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Cool the reaction mixture back to 0 °C and add cyclohexanecarboxaldehyde dropwise.
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Allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract the product with diethyl ether.
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography to yield ethyl (E)-3-cyclohexylacrylate.
Step 2: Synthesis of Racemic Ethyl 3-Amino-3-cyclohexylpropanoate
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Dissolve ethyl (E)-3-cyclohexylacrylate in a solution of ammonia in methanol.
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Heat the reaction mixture in a sealed vessel at an elevated temperature (e.g., 80-100 °C) for 24-48 hours.
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Cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess ammonia.
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The resulting crude product is racemic ethyl 3-amino-3-cyclohexylpropanoate.
Step 3: Enzymatic Resolution and Deprotection
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Protect the amino group of the racemic ester, for example, with a Boc group using di-tert-butyl dicarbonate (Boc₂O).
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The resulting N-Boc protected racemic ester is then subjected to enzymatic kinetic resolution using a lipase (e.g., Candida antarctica lipase B) in an appropriate solvent. The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted.
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Separate the unreacted (S)-ester from the (R)-acid by extraction.
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Hydrolyze the separated (S)-ester under basic conditions (e.g., with lithium hydroxide) to yield the N-Boc protected (S)-acid.
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Deprotect the N-Boc group using a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.
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Neutralize the resulting salt and purify by recrystallization to obtain (S)-3-Amino-3-cyclohexylpropanoic acid.
Applications in Drug Development
β-amino acids are of significant interest in drug development due to their ability to form stable secondary structures in peptides (β-peptides), which are resistant to proteolytic degradation. The incorporation of (S)-3-Amino-3-cyclohexylpropanoic acid can introduce lipophilicity and conformational rigidity into peptide-based drugs, potentially improving their pharmacokinetic properties and target binding affinity. Its structural similarity to neurotransmitters like GABA suggests potential applications in neuroscience research.
Safety and Handling
(S)-3-Amino-3-cyclohexylpropanoic acid should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.[2]
Conclusion
(S)-3-Amino-3-cyclohexylpropanoic acid is a valuable chiral building block with potential applications in the development of novel pharmaceuticals. This guide has provided a summary of its known chemical and physical properties, along with a discussion of its structure and potential synthetic routes. Further research to fully characterize this compound and develop efficient, scalable synthetic methods will be crucial for unlocking its full potential in medicinal chemistry.
References
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(S)-3-Amino-3-cyclohexylpropanoic acid, min 95%, 100 mg. Aladdin Scientific. Available at: [Link]
